An In-Depth Technical Guide to 1-(2-Fluoro-5-methylphenyl)guanidine: Synthesis, Properties, and Therapeutic Potential
An In-Depth Technical Guide to 1-(2-Fluoro-5-methylphenyl)guanidine: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Guanidine and its derivatives represent a "privileged scaffold" in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a broad spectrum of biological activities.[1][2][3] This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of 1-(2-Fluoro-5-methylphenyl)guanidine, a specific N-arylguanidine. Due to the limited availability of direct experimental data for this compound, this document leverages established principles of organic synthesis, physical organic chemistry, and pharmacology of analogous structures to present a predictive yet scientifically grounded whitepaper. We will explore a plausible synthetic route, predict key physicochemical parameters, and discuss potential therapeutic applications based on structure-activity relationships of related fluorinated and phenylguanidine compounds.
Introduction: The Guanidinium Moiety as a Versatile Pharmacophore
The guanidine group, characterized by a central carbon atom bonded to three nitrogen atoms, is a highly basic and polar functional group.[4] At physiological pH, it exists predominantly as the protonated guanidinium cation, which is stabilized by resonance. This cationic nature allows it to form strong electrostatic interactions and hydrogen bonds with biological targets such as proteins and nucleic acids.[5] Guanidine-containing compounds have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][6]
The incorporation of a fluorine atom into a phenyl ring can significantly modulate a molecule's physicochemical properties, such as its pKa, lipophilicity, and metabolic stability.[7][8] Fluorine's high electronegativity can influence the electronic environment of the entire molecule, potentially enhancing its binding affinity to target proteins and improving its pharmacokinetic profile.[7] This guide focuses on 1-(2-Fluoro-5-methylphenyl)guanidine, a molecule that combines the versatile guanidine pharmacophore with the modulating effects of a fluoro- and methyl-substituted phenyl ring.
Chemical Structure and Predicted Physicochemical Properties
The chemical structure of 1-(2-Fluoro-5-methylphenyl)guanidine is characterized by a guanidine group attached to a 2-fluoro-5-methylphenyl ring.
Structure:
A summary of the predicted physicochemical properties for 1-(2-Fluoro-5-methylphenyl)guanidine is presented in the table below. These values are estimated based on the properties of structurally similar compounds and the known effects of fluorination and methylation on aromatic systems.
| Property | Predicted Value | Rationale and Significance |
| Molecular Formula | C8H10FN3 | - |
| Molecular Weight | 167.19 g/mol | Influences diffusion and transport properties. |
| pKa (Guanidinium ion) | ~12-13 | The guanidine group is a strong base. The fluoro substituent may slightly decrease basicity. A high pKa ensures it is protonated at physiological pH. |
| logP | ~1.5 - 2.5 | The fluorine and methyl groups increase lipophilicity compared to unsubstituted phenylguanidine, potentially improving membrane permeability. |
| Hydrogen Bond Donors | 4 | The multiple N-H groups allow for extensive hydrogen bonding with biological targets. |
| Hydrogen Bond Acceptors | 3 | The nitrogen atoms can also act as hydrogen bond acceptors. |
| Topological Polar Surface Area (TPSA) | ~64 Ų | Influences cell permeability and oral bioavailability. |
Proposed Synthesis of 1-(2-Fluoro-5-methylphenyl)guanidine
The synthesis of N-arylguanidines can be achieved through several established methods.[9][10] A common and effective approach involves the guanylation of the corresponding aniline. The proposed synthesis of 1-(2-Fluoro-5-methylphenyl)guanidine starts from the commercially available 2-fluoro-5-methylaniline.[11][12]
Synthetic Workflow
A plausible and widely used method for the synthesis of N-arylguanidines is the reaction of an aniline with a guanylating agent, such as S-methylisothiourea or a protected pyrazole-1-carboxamidine derivative.[9] A common two-step procedure involves the formation of a thiourea intermediate followed by desulfurization and amination.
Caption: Proposed synthetic workflow for 1-(2-Fluoro-5-methylphenyl)guanidine.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of N-(2-Fluoro-5-methylphenyl)cyanamide
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To a stirred solution of 2-fluoro-5-methylaniline (1.0 eq) in a suitable solvent such as acetonitrile, add a solution of cyanamide (1.2 eq) in the same solvent.
-
Add a catalytic amount of a strong acid, such as hydrochloric acid.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain N-(2-fluoro-5-methylphenyl)cyanamide.
Step 2: Conversion to 1-(2-Fluoro-5-methylphenyl)guanidine
-
Dissolve the N-(2-fluoro-5-methylphenyl)cyanamide (1.0 eq) in a suitable solvent like ethanol.
-
Add an excess of an ammonia source, such as a saturated solution of ammonia in ethanol or ammonium chloride.
-
Heat the mixture in a sealed tube at an elevated temperature (e.g., 100-120 °C).
-
Monitor the reaction by TLC until the starting material is consumed.
-
After cooling, remove the solvent in vacuo.
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The resulting guanidine can be isolated as a salt (e.g., hydrochloride) by treatment with an appropriate acid and purified by recrystallization.
Potential Biological Activities and Therapeutic Applications
The structural features of 1-(2-Fluoro-5-methylphenyl)guanidine suggest a range of potential biological activities. The guanidine moiety is a known pharmacophore in various therapeutic areas, and the fluoro and methyl substitutions can fine-tune its activity and pharmacokinetic properties.
Anticancer Potential
Guanidine derivatives have shown significant promise as anticancer agents.[1][5] Their mechanisms of action are diverse and can include:
-
DNA Binding: The cationic guanidinium group can interact with the negatively charged phosphate backbone of DNA, potentially interfering with DNA replication and transcription.[5]
-
Enzyme Inhibition: Guanidines can act as inhibitors of various enzymes crucial for cancer cell proliferation, such as protein kinases and nitric oxide synthase.[3][6]
-
Disruption of Cellular Membranes: The amphipathic nature of some guanidine derivatives allows them to interact with and disrupt cancer cell membranes.[1]
The presence of the 2-fluoro-5-methylphenyl group could enhance the compound's ability to penetrate cell membranes and interact with specific hydrophobic pockets in target proteins.
Caption: Hypothetical mechanisms of anticancer activity.
Antimicrobial Activity
The guanidine moiety is a key feature of several antimicrobial agents.[1] Its positive charge is thought to facilitate interaction with the negatively charged components of bacterial cell walls and membranes, leading to membrane disruption and cell death. The lipophilic phenyl group in 1-(2-Fluoro-5-methylphenyl)guanidine could enhance its partitioning into the lipid bilayers of microbial membranes.
Other Potential Applications
Based on the broad bioactivity of guanidine derivatives, 1-(2-Fluoro-5-methylphenyl)guanidine could also be investigated for:
-
Antiviral activity: Guanidine itself has been shown to have antiviral properties.[1]
-
Anti-inflammatory effects: Some guanidine compounds exhibit anti-inflammatory activity.[2]
-
Neurological applications: Guanidine derivatives have been explored for their potential in treating neurodegenerative diseases.[2]
Conclusion and Future Directions
While direct experimental data on 1-(2-Fluoro-5-methylphenyl)guanidine is currently unavailable in the public domain, this technical guide provides a robust, predictive framework for its synthesis, properties, and potential therapeutic applications. By leveraging the well-established chemistry and pharmacology of the guanidine scaffold and the known effects of fluorination in medicinal chemistry, we have outlined a scientifically plausible profile for this compound.
Future research should focus on the synthesis and in vitro evaluation of 1-(2-Fluoro-5-methylphenyl)guanidine to validate these predictions. Initial screening against a panel of cancer cell lines and microbial strains would be a logical first step to uncover its therapeutic potential. Further structure-activity relationship studies, involving modifications of the substitution pattern on the phenyl ring, could lead to the development of more potent and selective drug candidates.
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